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molecular formula C16H12BrClFNO4 B114361 IDD388

IDD388

Cat. No. B114361
M. Wt: 416.6 g/mol
InChI Key: ZLIGBZRXAQNUFO-UHFFFAOYSA-N
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Patent
US07189749B2

Procedure details

A solution of [2-(4-bromo-2-fluoro-benzylcarbamoyl)-5-chloro-phenoxy]-acetic acid ethyl ester (3.20 g, 7.20 mmol) in ethanol (36 mL, 0.2 M) was cooled to 0° C. and treated with aq NaOH (1.25 M, 28.8 mL, 36.0 mmol). After stirring for 30 min, the solution was warmed to room temperature and stirred an additional 4 h. Next, the solution was acidified to pH 1–2 with 2 N HCl, diluted with ethyl acetate and washed with saturated aq NaCl. The organic layer was dried over Na2SO4, filtered and concentrated to give [2-(4-bromo-2-fluoro-benzylcarbamoyl)-5-chloro-phenoxy]-acetic acid as a white crystalline solid (2.91 g, 97%): mp 184–185° C.; Rf 0.31 (20% methanol in dichloromethane); 1H NMR (DMSO-d6, 300 MHz) δ 13.40 (br s, 1 H), 9.05, (t, J=5.7 Hz. 1 H), 7.83, (d, J=8.4 Hz, 1 H), 7.48 (d, J=10.5 Hz, 1 Hz), 7.38–7.32 (m, 2 H), 7.26 (d, J=1.8 Hz, 1 H), 7.13 (dd, J=8.4 Hz, J2=1.5 Hz, 1 H), 4.91 (s, 2 H), 4.49 (d, J=5.7 Hz, 2 H). ESI-LC/MS m/z calcd for C16H12BrClFNO4: 416.6; found 418.0 (M+1)+. Anal. calcd for C16H12BrClFNO4: C, 46.13; H, 2.90; N, 3.36; Cl, 17.02. Found C, 46.04; H, 2.89; N, 3.31; Cl, 17.09.
Name
[2-(4-bromo-2-fluoro-benzylcarbamoyl)-5-chloro-phenoxy]-acetic acid ethyl ester
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Name
Quantity
28.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:26])[CH2:5][O:6][C:7]1[CH:12]=[C:11]([Cl:13])[CH:10]=[CH:9][C:8]=1[C:14](=[O:25])[NH:15][CH2:16][C:17]1[CH:22]=[CH:21][C:20]([Br:23])=[CH:19][C:18]=1[F:24])C.[OH-].[Na+].Cl>C(O)C.C(OCC)(=O)C>[Br:23][C:20]1[CH:21]=[CH:22][C:17]([CH2:16][NH:15][C:14]([C:8]2[CH:9]=[CH:10][C:11]([Cl:13])=[CH:12][C:7]=2[O:6][CH2:5][C:4]([OH:26])=[O:3])=[O:25])=[C:18]([F:24])[CH:19]=1 |f:1.2|

Inputs

Step One
Name
[2-(4-bromo-2-fluoro-benzylcarbamoyl)-5-chloro-phenoxy]-acetic acid ethyl ester
Quantity
3.2 g
Type
reactant
Smiles
C(C)OC(COC1=C(C=CC(=C1)Cl)C(NCC1=C(C=C(C=C1)Br)F)=O)=O
Name
Quantity
36 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
28.8 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred an additional 4 h
Duration
4 h
WASH
Type
WASH
Details
washed with saturated aq NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC(=C(CNC(=O)C2=C(OCC(=O)O)C=C(C=C2)Cl)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.91 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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